6-{[6-({[3,5-dihydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}oxan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl]oxy}-5-hydroxy-8-methoxy-2-methyl-4H-benzo[g]chromen-4-one
Overview
Description
Cassiaside B2 is a naturally occurring compound found in the seeds of Cassia obtusifolia, a plant belonging to the Leguminosae family . This compound is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects . Cassiaside B2 is a naphthopyrone glycoside, which contributes to its unique chemical structure and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cassiaside B2 involves multiple steps, starting from the extraction of Cassia obtusifolia seeds. The seeds are subjected to solvent extraction, typically using ethanol or methanol, to obtain a crude extract . This extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate Cassiaside B2 .
Industrial Production Methods
Industrial production of Cassiaside B2 follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of the compound . Additionally, biotechnological methods, including microbial fermentation, are being explored to enhance the production efficiency of Cassiaside B2 .
Chemical Reactions Analysis
Types of Reactions
Cassiaside B2 undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert Cassiaside B2 into its corresponding alcohol derivatives.
Substitution: Substitution reactions involving nucleophiles can modify the glycosidic moiety of Cassiaside B2.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are employed under mild acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohol derivatives, and substituted glycosides .
Scientific Research Applications
Cassiaside B2 has a wide range of scientific research applications:
Mechanism of Action
Cassiaside B2 exerts its effects through multiple molecular targets and pathways:
Protein Tyrosine Phosphatase 1B (PTP1B): Cassiaside B2 inhibits PTP1B, which plays a role in insulin signaling and glucose metabolism.
Human Monoamine Oxidase A (hMAO-A): It also inhibits hMAO-A, an enzyme involved in the degradation of neurotransmitters.
5-HT2C Receptor: Cassiaside B2 acts as an agonist of the 5-HT2C receptor, which is implicated in appetite regulation and mood disorders.
Comparison with Similar Compounds
Cassiaside B2 is compared with other naphthopyrone glycosides such as:
Properties
IUPAC Name |
6-[6-[[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H52O25/c1-11-3-14(42)22-15(58-11)5-12-4-13(55-2)6-16(21(12)27(22)47)59-38-32(52)29(49)24(44)19(62-38)10-57-37-34(54)35(26(46)18(8-41)61-37)64-39-33(53)30(50)25(45)20(63-39)9-56-36-31(51)28(48)23(43)17(7-40)60-36/h3-6,17-20,23-26,28-41,43-54H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJDWELARBQGBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H52O25 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
920.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cassiaside B2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032833 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
211 °C | |
Record name | Cassiaside B2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032833 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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